molecular formula C11H11ClO4 B1418970 4-(2-Chloro-4-methoxyphenyl)-4-oxobutanoic acid CAS No. 15572-03-9

4-(2-Chloro-4-methoxyphenyl)-4-oxobutanoic acid

Cat. No. B1418970
CAS RN: 15572-03-9
M. Wt: 242.65 g/mol
InChI Key: HBKJAIYXCUJBOC-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a carboxylic acid group (-COOH) on a four-carbon chain, with a 2-chloro-4-methoxyphenyl group attached to the fourth carbon .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. The carboxylic acid group could participate in acid-base reactions, and the compound could undergo electrophilic aromatic substitution at the phenyl ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of a carboxylic acid group would likely make the compound acidic, and the phenyl group could contribute to its lipophilicity .

Scientific Research Applications

Asymmetric Reduction in Organic Solvent-Water Systems

Enzyme-catalyzed asymmetric reduction of related compounds, like ethyl 4-chloro-3-oxobutanoate, has been explored. Using a microbial aldehyde reductase, researchers achieved high yields and enantiomeric excess in a solvent-water system, demonstrating the potential for producing specific enantiomers of related compounds in industrial processes (Shimizu et al., 1990).

Synthesis of Isoxazol-5-ones

A boric acid-catalyzed multi-component reaction involving aryl aldehydes and compounds like ethyl 4-chloro-3-oxobutanoate has been developed for synthesizing 4H-isoxazol-5(4H)-ones. This method is noted for its efficiency, simplicity, and high yields, underscoring the versatility of related compounds in synthesizing heterocyclic structures (Kiyani & Ghorbani, 2015).

Synthesis of Chromones

Photoreactions of esters derived from acids like 3-oxobutanoic acid have been utilized to synthesize chromones, highlighting the photochemical properties of these compounds. This approach offers a novel method for preparing chromones, which are valuable in various chemical syntheses (Álvaro et al., 1987).

Enzyme-linked Immunosorbent Assay (ELISA)

Compounds related to 4-methylthio-2-oxobutanoic acid have been utilized in developing ELISAs for detecting insecticides like fenthion in agricultural samples. This showcases the application of these compounds in analytical chemistry and environmental monitoring (Zhang et al., 2008).

Antioxidant Properties Studies

Research on derivatives of 4-hydroxycoumarin, structurally related to 4-oxobutanoic acids, has demonstrated significant antioxidant properties. This illustrates the potential of these compounds in developing new antioxidants for pharmaceutical applications (Stanchev et al., 2009).

Safety And Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and environmental impact. Without specific data, it’s difficult to provide a detailed safety analysis .

Future Directions

The future directions for research on this compound would depend on its potential applications. For example, if it shows promise as a pharmaceutical, future research could focus on optimizing its synthesis, studying its mechanism of action, and evaluating its efficacy and safety in clinical trials .

properties

IUPAC Name

4-(2-chloro-4-methoxyphenyl)-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClO4/c1-16-7-2-3-8(9(12)6-7)10(13)4-5-11(14)15/h2-3,6H,4-5H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBKJAIYXCUJBOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)CCC(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Chloro-4-methoxyphenyl)-4-oxobutanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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